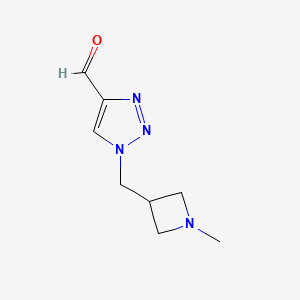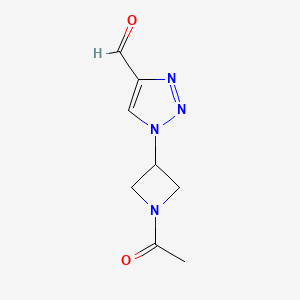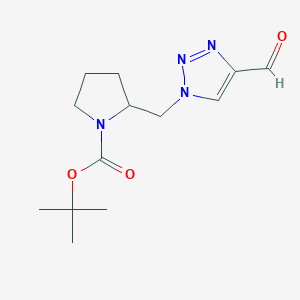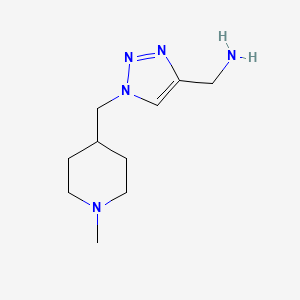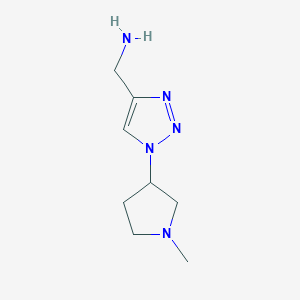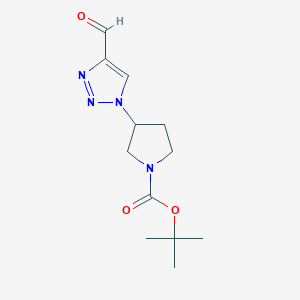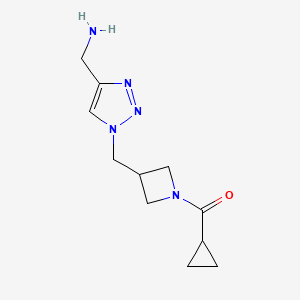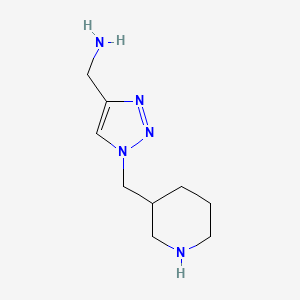
(1-(3-Aminopropil)-4,4-dimetilpirrolidin-3-il)metanol
Descripción general
Descripción
(1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomedicina
Nanopartículas de sílice mesoporosa funcionalizadas con amino: se sintetizan utilizando compuestos como (1-(3-Aminopropil)-4,4-dimetilpirrolidin-3-il)metanol. Estas nanopartículas tienen una alta superficie y una estructura de poros uniforme, lo que las hace ideales para sistemas de administración de fármacos. Se pueden utilizar para transportar agentes terapéuticos directamente a áreas específicas dentro del cuerpo, lo que potencialmente reduce los efectos secundarios y mejora la eficacia del tratamiento .
Nanotecnología
En el campo de la nanotecnología, el compuesto se utiliza para modificar las superficies de las nanopartículas de óxido metálico. Esta modificación mejora la dispersibilidad de las nanopartículas y proporciona propiedades antibacterianas. Estas nanopartículas se aplican en sensores electroquímicos, catalizadores y emulsiones de Pickering, que son emulsiones estabilizadas por partículas sólidas .
Catálisis
El compuesto es fundamental en la funcionalización de catalizadores. Ayuda en la inmovilización de catalizadores en varios sustratos, lo cual es crucial para la catálisis heterogénea. Este proceso es vital para aplicaciones industriales donde la recuperación y reutilización del catalizador son importantes por razones económicas y ambientales .
Administración de fármacos
Los derivados del compuesto se utilizan para crear enlaces para la administración de fármacos. Estos enlaces son esenciales para unir adjuntos orgánicos, inorgánicos o bioquímicos a nanopartículas, que luego pueden utilizarse como portadores de fármacos. Esta aplicación es particularmente importante en el desarrollo de terapias dirigidas que pueden administrar fármacos a células o tejidos específicos .
Ciencia ambiental
En ciencia ambiental, el compuesto se utiliza para la funcionalización superficial de las nanopartículas. Esta funcionalización es fundamental para desarrollar sensores y materiales que puedan detectar y eliminar contaminantes del medio ambiente. La naturaleza bifuncional del compuesto permite aplicaciones versátiles en el monitoreo y la limpieza ambiental .
Síntesis química
El compuesto sirve como agente reductor en la síntesis de nanopartículas de oro ancladas en sustratos de sílice. Actúa tanto como agente funcionalizante, anclando iones metálicos en sustratos, como agente reductor no convencional mediante tratamiento térmico. Esta novedosa ruta de síntesis da como resultado películas de nanopartículas homogéneas y reproducibles .
Propiedades
IUPAC Name |
[1-(3-aminopropyl)-4,4-dimethylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-10(2)8-12(5-3-4-11)6-9(10)7-13/h9,13H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGRGFXUTZUBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC1CO)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


